molecular formula C12H13NO4 B2614171 (2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid CAS No. 1969288-12-7

(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B2614171
CAS No.: 1969288-12-7
M. Wt: 235.239
InChI Key: LLYGXJLJJPUGBD-OPRDCNLKSA-N
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Description

(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the pyrrolidine scaffold, such as this one, are frequently investigated as key intermediates or building blocks in the synthesis of more complex molecules . The specific stereochemistry defined by the (2S,3R,4R) configuration is critical for its potential biological activity and interaction with enzymatic targets. Researchers value this high-purity compound for exploring structure-activity relationships, particularly in the development of protease inhibitors or other therapeutics that target chiral environments. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the product's specifications and safety data sheet prior to use.

Properties

IUPAC Name

(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-9(7-5-3-2-4-6-7)8(12(16)17)10(14)11(13)15/h2-6,8-10,14H,1H3,(H,16,17)/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYGXJLJJPUGBD-OPRDCNLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C(C1=O)O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H]([C@H](C1=O)O)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the cyclization can be induced using reagents such as triphosgene or phosgene in the presence of a base like triethylamine. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of biocatalysts or enzyme-mediated synthesis could be explored to achieve high enantioselectivity and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alcohols (for esterification), amines (for amidation), in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC)

Major Products

    Oxidation: Conversion of the hydroxyl group to a ketone or carboxylic acid

    Reduction: Conversion of the ketone group to a secondary alcohol

    Substitution: Formation of esters, amides, or other derivatives

Scientific Research Applications

(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved could include inhibition of key metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Table 1: Binding Interactions of Stereoisomers with HILDH

Stereoisomer Key Interactions (Distance in Å) Catalytic Efficiency
(2S,3R,4R)-4-hydroxy Tyr155 (2.8), Asp127 (3.0) High
(2S,3R,4S)-4-hydroxy Asp127 (3.2), No interaction with Tyr155 Low

Comparison with Pyrrolidine Carboxylic Acid Derivatives

Structurally related compounds vary in substituents and stereochemistry, leading to divergent physicochemical and biological properties:

Substituent Effects

(2S,3R)-3-(4-Chlorophenyl)-5-Oxo-Pyrrolidine-2-Carboxylic Acid () :

  • Lacks the C4 hydroxyl group and features a chloro-substituted phenyl ring.
  • Synthesized in 65% yield via hydrogenation and acid hydrolysis .
  • Exhibits distinct NMR shifts (e.g., C3: δ 52.1 ppm) due to electron-withdrawing Cl substituent .

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-Methyl-3-Ureido Derivative () :

  • Contains a benzodioxol group and trifluoromethylphenyl urea.
  • FTIR peaks at 1675 cm⁻¹ (C=O) and 1546 cm⁻¹ (N-H) indicate strong hydrogen-bonding capacity .

Enzyme Interaction and Inhibitory Activity

The target compound shares functional similarities with natural pyrrolidine-based enzyme inhibitors:

  • BR13 () : A trihydroxypyrrolidine carboxylic acid isolated from Baphia racemosa, inhibits α-glucosidase and disaccharidases via competitive binding .
  • Bulgecinine : A deoxy analog with thiazolidine rings, enhances β-lactam antibiotic activity by inhibiting bacterial cell wall enzymes .

Biological Activity

(2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid, a compound belonging to the class of pyrrolidine derivatives, has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial effects, supported by recent research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H17NO4\text{C}_{15}\text{H}_{17}\text{N}\text{O}_4

This structure is characterized by a pyrrolidine ring with various functional groups that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including (2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid. In vitro assays using A549 human lung adenocarcinoma cells demonstrated varying degrees of cytotoxicity depending on structural modifications.

Research Findings

  • Cell Viability Assays : Compounds were tested at a concentration of 100 µM for 24 hours. The viability of A549 cells was measured using an MTT assay.
  • Structure-Activity Relationship :
    • Compounds with phenyl substitutions showed enhanced anticancer activity.
    • Notably, substitutions such as 4-dimethylamino phenyl resulted in significant reductions in cell viability (approximately 66%).
    • Conversely, some derivatives exhibited cytotoxic effects on non-cancerous HSAEC1-KT cells, indicating a need for careful evaluation of therapeutic indices.
CompoundCell Viability (%)Notes
Base Compound78–86%Weak activity
4-Chlorophenyl64%Enhanced activity
4-Dimethylamino66%Most potent activity

Antimicrobial Activity

The antimicrobial properties of (2S,3R,4R)-4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid were evaluated against multidrug-resistant pathogens.

Research Findings

  • Pathogen Testing : The compound was screened against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.
  • Efficacy : The results indicated promising activity against these pathogens, suggesting potential as a scaffold for developing new antimicrobial agents.

Case Studies

A study published in Pharmaceuticals detailed the synthesis and biological evaluation of several derivatives of the compound. Key findings included:

  • Compound 21 , which incorporated 5-nitrothiophene substituents, demonstrated selective antimicrobial activity against resistant strains.
  • The derivatives exhibited a structure-dependent relationship in their anticancer and antimicrobial activities.

Q & A

Q. How can hydrogen-bonding networks in the solid state inform solubility and stability in aqueous biological systems?

  • Methodological Answer : Crystal packing analysis (e.g., 3D hydrogen-bond networks with O–H⋯O and N–H⋯O interactions) predicts solubility trends. For example, the title compound’s extensive intermolecular H-bonding (5 donors/acceptors per molecule) correlates with low aqueous solubility (<1 mg/mL), necessitating co-solvents (e.g., DMSO) for in vitro assays .

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